2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features both an azide group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-azidopropyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under mild conditions using a suitable solvent such as dichloromethane. The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the boronate ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group is highly reactive in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Copper(I) Catalysts: Used in Huisgen cycloaddition reactions to form triazoles.
Reducing Agents: Such as lithium aluminum hydride for the reduction of the azide group to an amine.
Major Products
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity due to the azide group and the boronate ester. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The boronate ester can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Another compound with a similar propyl chain but with an amine group instead of an azide.
Phenyl Azide: A simpler azide compound used in similar cycloaddition reactions.
Uniqueness
2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the azide group and the boronate ester, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-(3-azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7-12-13-11/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUBYGPUDKFLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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